N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
Description
Significance of Pyridine (B92270) Derivatives in Advanced Synthetic Strategies
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. sigmaaldrich.com Its derivatives are integral to a wide range of applications, from pharmaceuticals and agrochemicals to materials science. sigmaaldrich.com The nitrogen atom in the pyridine ring not only influences the ring's electronic properties, making it electron-deficient compared to benzene, but also provides a site for protonation and alkylation. This unique reactivity allows for a diverse array of chemical transformations, making pyridine derivatives highly sought-after intermediates in the synthesis of complex molecules. sigmaaldrich.com
Overview of Formyl- and Halogen-Substituted Pyridines as Versatile Precursors
The presence of both a halogen (bromo) and a formyl (aldehyde) group on the pyridine ring of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide makes it a particularly valuable synthetic precursor. Halogenated pyridines are key substrates in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 2-position can be readily displaced or utilized in metal-catalyzed reactions to introduce a wide variety of other functional groups.
The formyl group at the 5-position is also a versatile functional handle. Aldehydes can undergo a vast number of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various condensation and carbon-carbon bond-forming reactions like the Wittig and Grignard reactions. A Chinese patent describes a method for the preparation of 2-bromo-5-formylpyridine, a key precursor, from 2,5-dibromopyridine (B19318) via a Grignard reaction followed by formylation with DMF.
N-Pivaloylation as a Strategic Protecting/Directing Group in Pyridine Chemistry
The pivalamide (B147659) group, N-C(=O)C(CH₃)₃, attached to the amino group at the 3-position serves a crucial role. The pivaloyl group is a sterically bulky protecting group for amines. In the context of this compound, it protects the amino group from unwanted side reactions during subsequent transformations of the bromo or formyl groups. Its steric hindrance can also influence the regioselectivity of reactions on the pyridine ring. The pivaloyl group is known for its stability under a range of conditions but can be removed when necessary, often under basic or acidic conditions, to reveal the free amine.
Academic Research Trends in Brominated Pyridines with Multiple Functional Handles
The development of synthetic routes to polysubstituted pyridines remains an active area of research. Compounds bearing multiple, orthogonally reactive functional groups, such as this compound, are of high interest as they allow for sequential and selective modifications. Research trends focus on the development of efficient and regioselective methods for the introduction of various substituents onto the pyridine core. The combination of a halogen, an aldehyde, and a protected amine on a single pyridine ring, as seen in the title compound, provides a platform for the synthesis of a diverse library of complex molecules for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDIUMPJFTUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673936 | |
| Record name | N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-34-4 | |
| Record name | Propanamide, N-(2-bromo-5-formyl-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for N 2 Bromo 5 Formylpyridin 3 Yl Pivalamide
Approaches to the Pyridine (B92270) Core Precursors
The synthesis of the central pyridine core can commence from readily available starting materials. One common precursor is 2-aminopyridine. The synthesis of substituted pyridines often involves electrophilic substitution reactions, though the regioselectivity can be challenging to control. Alternative approaches might utilize pyridine N-oxides to direct the functionalization to specific positions.
Introduction of the Formyl Group: Regioselective Formylation Strategies
The introduction of the formyl group at the C5 position of the pyridine ring is a critical step. Vilsmeier-Haack formylation is a powerful and highly regioselective method for introducing a formyl group onto electron-rich aromatic rings. nih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the pyridine ring.
Another strategy for introducing a formyl group is through the oxidation of a hydroxymethyl group. The precursor, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. labsolu.casigmaaldrich.com
A patent describes a method for preparing 2-bromo-5-formylpyridine by dissolving 2,5-dibromopyridine (B19318) in a solvent and reacting it with a Grignard reagent, followed by the addition of DMF. google.com
| Formylation Method | Reagents | Key Features |
| Vilsmeier-Haack Reaction | POCl₃, DMF | High regioselectivity for electron-rich rings. nih.gov |
| Oxidation of Alcohol | Mild oxidizing agents (e.g., MnO₂) | Requires the synthesis of the corresponding alcohol precursor. labsolu.casigmaaldrich.com |
| Grignard Reaction | 2,5-dibromopyridine, Grignard reagent, DMF | Suitable for specific isomers. google.com |
Incorporation of the Bromine Atom: Directed Bromination Methodologies
The regioselective introduction of a bromine atom at the C2 position of the pyridine ring is another key transformation. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of bromination. For instance, an amino group can direct electrophilic substitution to the ortho and para positions.
A common method for the bromination of pyridines is the use of N-bromosuccinimide (NBS) in a suitable solvent. ijssst.info The reaction conditions can be tuned to achieve the desired regioselectivity. In some cases, prior protection of the amino group may be necessary to prevent side reactions and to direct the bromination to the desired position.
Formation of the Pivalamide (B147659) Moiety: Acylation Techniques
The final step in the synthesis is the formation of the pivalamide bond. This is typically achieved through the acylation of the amino group of the pyridine precursor with pivaloyl chloride or pivalic anhydride. patsnap.com The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.
| Acylation Reagent | Base | Typical Solvents |
| Pivaloyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform |
| Pivalic Anhydride | Pyridine, DMAP | Tetrahydrofuran, Acetonitrile |
Total Synthesis Pathways for the Target Compound
A plausible total synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide could begin with the bromination of 3-aminopyridine. Protection of the amino group as a pivalamide would direct the subsequent bromination to the C2 position. Following bromination, the formyl group could be introduced at the C5 position via a Vilsmeier-Haack reaction or by lithiation followed by quenching with DMF.
An alternative route could involve starting with a pre-functionalized pyridine, such as 2-bromo-5-methylpyridine. The methyl group could then be oxidized to a formyl group, followed by nitration at the C3 position. Subsequent reduction of the nitro group to an amine and acylation with pivaloyl chloride would yield the final product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net This involves screening different solvents, bases, temperatures, and reaction times for each step of the synthesis. For instance, in the acylation step, the choice of base and solvent can significantly impact the reaction's efficiency. Similarly, in the bromination and formylation steps, controlling the stoichiometry of the reagents and the reaction temperature is essential to minimize the formation of byproducts. The use of catalysts can also be explored to improve reaction rates and yields.
Scalability Considerations for Research-Scale Production
The successful synthesis of this compound in a laboratory setting provides the foundation for its availability for research. However, scaling up production from milligram to gram or multi-gram quantities for more extensive studies requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.
A plausible and commonly employed synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-bromo-5-formylpyridine. A patented method for this synthesis involves a Grignard reaction with 2,5-dibromopyridine. google.com In this process, 2,5-dibromopyridine is dissolved in a suitable solvent such as tetrahydrofuran (THF) and cooled. A Grignard reagent, for example, isopropyl magnesium chloride, is then added dropwise. Following the Grignard reaction, dimethylformamide (DMF) is introduced to furnish the desired 2-bromo-5-formylpyridine. This method is reported to be high-yielding and suitable for large-scale production. google.com
When considering the scalability of this synthesis for research-scale production (typically in the range of grams to hundreds of grams), several key aspects must be addressed to ensure a successful and efficient process.
Key Scalability Parameters:
| Parameter | Laboratory Scale (mg-g) | Research Scale (g-kg) | Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Efficient heat transfer and stirring become critical. A jacketed reactor allows for precise temperature control. |
| Reagent Addition | Manual (pipette, syringe) | Addition funnel, syringe pump | Controlled addition rates are crucial to manage exotherms and prevent side reactions. |
| Temperature Control | Ice bath, heating mantle | Circulating chiller/heater | Maintaining a consistent internal temperature is vital for reaction kinetics and selectivity. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Adequate mixing is necessary to ensure homogeneity and prevent localized overheating. |
| Work-up & Isolation | Separatory funnel, rotary evaporator | Larger separatory funnel, reactor-based extraction, larger rotary evaporator or vacuum oven | Handling larger volumes of solvents and product requires appropriate equipment. |
| Purification | Flash column chromatography | Preparative column chromatography, crystallization | Crystallization is often preferred at a larger scale for its efficiency and cost-effectiveness. |
Challenges and Optimization in Research-Scale Production:
Exothermicity: The acylation reaction with pivaloyl chloride is often exothermic. On a larger scale, the heat generated can be significant and, if not properly controlled, can lead to side reactions, degradation of the product, and safety hazards. The use of a jacketed reactor and controlled addition of the acylating agent are crucial for managing the reaction temperature.
Mixing and Mass Transfer: As the reaction volume increases, ensuring efficient mixing becomes more challenging. Inadequate stirring can lead to localized "hot spots" and incomplete reactions. The transition from a magnetic stir bar to an overhead mechanical stirrer is a standard scale-up practice.
Purification: While flash chromatography is a common purification technique in the laboratory, it can be cumbersome and solvent-intensive at a larger scale. Developing a robust crystallization procedure for the final product is often a key goal in process development for research-scale production. This involves screening various solvent systems to find conditions that provide good recovery and high purity.
Material Handling: Handling larger quantities of reagents and solvents requires appropriate safety measures and equipment. This includes using fume hoods, personal protective equipment, and appropriate transfer techniques to minimize exposure.
Reactivity Profiles and Advanced Chemical Transformations of N 2 Bromo 5 Formylpyridin 3 Yl Pivalamide
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is electronically modified by the presence of a bromine atom, a formyl group, and a pivalamide (B147659) group. These substituents influence the ring's reactivity towards both nucleophilic and electrophilic reagents. The bromine atom at the 2-position is a key site for various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Position
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the formyl group enhances the electrophilicity of the carbon atom attached to the bromine, facilitating attack by nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion.
Hypothetical Reaction Data for SNAr Reactions:
| Nucleophile | Product |
| Morpholine | N-(5-formyl-2-(morpholin-4-yl)pyridin-3-yl)pivalamide |
| Sodium methoxide | N-(5-formyl-2-methoxypyridin-3-yl)pivalamide |
| Sodium thiophenoxide | N-(5-formyl-2-(phenylthio)pyridin-3-yl)pivalamide |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyridine ring of this compound is an excellent substrate for these transformations.
Suzuki Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.combeilstein-journals.orgresearchgate.netcore.ac.uk This method is widely used to form biaryl structures.
Sonogashira Coupling: The Sonogashira reaction couples the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netmdpi.com This reaction is instrumental in the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org A wide range of primary and secondary amines can be used. atlanchimpharma.com
Hypothetical Reaction Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction | Coupling Partner | Catalyst | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | N-(5-formyl-2-phenylpyridin-3-yl)pivalamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | N-(5-formyl-2-(phenylethynyl)pyridin-3-yl)pivalamide |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | N-(5-formyl-2-(phenylamino)pyridin-3-yl)pivalamide |
Other Metal-Catalyzed Coupling Transformations (e.g., Negishi, Stille, Heck)
Beyond the commonly used Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other metal-catalyzed couplings can also be employed to functionalize this compound.
Negishi Coupling: This reaction couples the bromo-pyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov Organozinc reagents are known for their high reactivity and functional group tolerance.
Stille Coupling: The Stille reaction involves the coupling of the bromo-pyridine with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.org
Heck Reaction: In the Heck reaction, the bromo-pyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org
Hypothetical Reaction Data for Other Metal-Catalyzed Coupling Transformations:
| Reaction | Coupling Partner | Catalyst | Product |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | N-(5-formyl-2-phenylpyridin-3-yl)pivalamide |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | N-(5-formyl-2-phenylpyridin-3-yl)pivalamide |
| Heck | Styrene | Pd(OAc)₂ | N-(5-formyl-2-styrylpyridin-3-yl)pivalamide |
Transformations of the Formyl Group
The formyl group at the 5-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations, including oxidation and reduction.
Oxidation Reactions to Carboxylic Acids
The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Pinnick oxidation conditions (NaClO₂ with a scavenger). The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.
Hypothetical Reaction Data for Oxidation of the Formyl Group:
| Oxidizing Agent | Product |
| Potassium permanganate | 3-(pivalamido)-6-bromonicotinic acid |
| Jones reagent | 3-(pivalamido)-6-bromonicotinic acid |
| Sodium chlorite/2-methyl-2-butene | 3-(pivalamido)-6-bromonicotinic acid |
Reduction Reactions to Alcohols and Amines
The formyl group can be reduced to a primary alcohol or an amine, providing further avenues for molecular diversification.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can be further functionalized. A related compound, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, is commercially available. labsolu.ca
Reductive Amination: The formyl group can be converted to an amine through reductive amination. organic-chemistry.org This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Hypothetical Reaction Data for Reduction of the Formyl Group:
| Reaction | Reagents | Product |
| Reduction to Alcohol | Sodium borohydride | N-(2-bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide |
| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride | N-(2-bromo-5-((benzylamino)methyl)pyridin-3-yl)pivalamide |
Condensation Reactions: Schiff Base Formation and Related Imine Chemistry
The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This transformation is a cornerstone of combinatorial chemistry and is widely employed in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The general reaction for Schiff base formation is as follows:
While specific examples of Schiff base formation with this compound are not extensively documented in publicly available literature, the reactivity of the formyl group on the pyridine ring is well-established. For instance, Schiff bases have been synthesized from various substituted anilines and pyridine-carboxaldehydes. The reaction conditions typically involve heating the aldehyde and amine in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of acid.
The electronic nature of the substituents on both the pyridine ring and the amine can influence the rate and equilibrium of the reaction. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen in this compound is expected to enhance the electrophilicity of the formyl carbon, thereby facilitating the initial nucleophilic attack by the amine.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Condensation |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful tool for carbon-carbon double bond formation, converting the carbonyl group of this compound into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples of such transformations.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. A significant advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed from the reaction mixture, simplifying purification. The HWE reaction typically shows high (E)-selectivity for the resulting alkene.
While specific applications of these olefination reactions on this compound are not readily found in the surveyed literature, the formyl group on the pyridine ring is expected to be a suitable substrate for these transformations. The reaction conditions would involve the in-situ generation of the phosphorus ylide or phosphonate carbanion using a strong base, followed by the addition of the aldehyde.
| Reaction | Reactants | Product | Key Features |
| Wittig Reaction | This compound, Phosphorus Ylide | Alkene, Triphenylphosphine oxide | Stereoselectivity dependent on ylide stability. |
| Horner-Wadsworth-Emmons Reaction | This compound, Phosphonate Carbanion | (E)-Alkene, Water-soluble phosphate | High (E)-selectivity, easy purification. |
Cyanohydrin Formation and Subsequent Conversions
The formyl group of this compound can undergo nucleophilic addition of a cyanide ion to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide nucleophile from a source such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN). The use of trimethylsilyl cyanide (TMSCN) can also be employed for this transformation.
The formation of the cyanohydrin introduces a new stereocenter, and the resulting α-hydroxynitrile is a versatile intermediate for further synthetic manipulations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the conversion of the original aldehyde into a variety of other functional groups.
The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.
| Reactant | Reagent | Product | Subsequent Transformations |
| This compound | HCN, Base (or TMSCN) | Cyanohydrin | Hydrolysis to α-hydroxy acid, Reduction to β-amino alcohol |
Reactivity of the Pivalamide Moiety
Hydrolysis and Deprotection Strategies
The pivalamide group is known for its steric bulk, which imparts significant stability towards many reagents. However, under specific conditions, it can be hydrolyzed to reveal the free amine. This deprotection is a crucial step in many synthetic sequences.
Acidic or basic hydrolysis can be employed, although harsh conditions may be required due to the steric hindrance of the tert-butyl group. For instance, strong acids like concentrated HCl or HBr at elevated temperatures, or strong bases like NaOH or KOH in alcoholic solvents, can effect the cleavage of the amide bond.
More modern and milder methods for the deprotection of pivalamides are continuously being developed to improve compatibility with sensitive functional groups that might be present in the molecule.
Role as a Directing Group in Directed Ortho-Metalation (DoM)
The pivalamide group is a powerful directing group in directed ortho-metalation (DoM) reactions. This strategy allows for the regioselective functionalization of the pyridine ring at the position ortho to the pivalamide group. The reaction involves the deprotonation of the aromatic C-H bond by a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitated by the coordinating ability of the amide oxygen with the lithium cation.
In the case of this compound, the pivalamide group at the 3-position would direct metalation to the 4-position of the pyridine ring. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position.
It is important to note that the presence of the bromine atom at the 2-position and the formyl group at the 5-position could potentially influence the regioselectivity of the metalation or compete for reaction with the organolithium reagent. Careful optimization of reaction conditions would be necessary to achieve the desired outcome.
| Reaction | Reagents | Intermediate | Product |
| Directed Ortho-Metalation | Strong organolithium base (e.g., n-BuLi) | 4-Lithiated pyridine derivative | 4-Substituted pyridine derivative |
Intramolecular Cyclization Pathways Involving the Amide Nitrogen
The presence of the amide nitrogen and the bromine atom in a 1,2-relationship on the pyridine ring of this compound provides the potential for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems.
For example, under suitable conditions, typically involving a palladium or copper catalyst and a base, an intramolecular Buchwald-Hartwig or Ullmann-type coupling could occur between the amide nitrogen and the carbon bearing the bromine atom. This would result in the formation of a tricyclic system containing a fused γ-lactam ring.
Multi-Component Reactions and Cascade Processes Utilizing the Compound
This compound is a promising candidate for the design of multi-component reactions (MCRs) and cascade processes, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The aldehyde functionality is a key reactive site for initiating such sequences.
One potential application of this compound is in the synthesis of fused N-heterocycles . For instance, the formyl group can undergo condensation with a primary amine to form an in-situ generated imine. This imine can then participate in a variety of cycloaddition reactions or be attacked by a nucleophile to initiate a cascade sequence. The bromo group at the 2-position can subsequently be involved in an intramolecular palladium-catalyzed cross-coupling reaction, leading to the formation of a fused ring system.
A hypothetical multi-component reaction could involve the reaction of this compound with an amine and an isocyanide in a Ugi-type reaction. The initial condensation of the aldehyde with the amine would form an imine, which would then react with the isocyanide and a suitable nucleophile (potentially the carboxylate from an added carboxylic acid or even water) to generate a complex acyclic intermediate. Subsequent intramolecular cyclization, possibly via a palladium-catalyzed C-N or C-C bond formation involving the bromo substituent, could lead to the rapid assembly of intricate heterocyclic scaffolds.
Cascade reactions initiated by the formyl group are also conceivable. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization onto the pyridine ring, could furnish polycyclic structures. The pivalamide group, being sterically bulky, can influence the conformation of the molecule and potentially direct the stereochemical outcome of these transformations.
Below is a table illustrating a potential cascade reaction pathway for the synthesis of a fused heterocyclic system from this compound.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | This compound, Malononitrile (B47326) | α,β-Unsaturated Dinitrile |
| 2 | Michael Addition | α,β-Unsaturated Dinitrile, a suitable nucleophile (e.g., an enolate) | Michael Adduct |
| 3 | Intramolecular Cyclization | Michael Adduct | Dihydropyridine derivative |
| 4 | Aromatization/Further Transformation | Dihydropyridine derivative | Fused Pyridine System |
This table represents a hypothetical reaction sequence based on known chemical principles.
Chemoselectivity and Regioselectivity Challenges in Complex Reaction Systems
The presence of three distinct reactive sites—the bromo group (amenable to cross-coupling and metallation), the formyl group (susceptible to nucleophilic attack and condensation), and the pivalamide group (which can influence reactivity through steric and electronic effects)—presents significant chemoselectivity and regioselectivity challenges in the reactions of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, a key challenge is to selectively perform a reaction at one site without affecting the others. For example, in a palladium-catalyzed cross-coupling reaction, the catalyst must selectively activate the C-Br bond without interacting with the aldehyde. Conversely, when the aldehyde is the intended reaction site, the conditions must be mild enough to avoid side reactions at the bromo position.
The following table outlines potential chemoselectivity challenges and strategies for selective transformations:
| Target Functional Group | Desired Reaction | Potential Side Reactions | Strategy for Selectivity |
| Bromo Group | Suzuki or Sonogashira Cross-Coupling | Aldehyde condensation or reduction | Use of specific palladium catalysts and ligands that favor oxidative addition to the C-Br bond at lower temperatures. |
| Formyl Group | Wittig Reaction or Reductive Amination | Debromination or catalyst inhibition | Employing organometallic reagents that are specific for aldehydes and using reaction conditions that do not favor C-Br bond cleavage. |
Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. For instance, in reactions involving metallation (e.g., with lithium or magnesium reagents), the regioselectivity of deprotonation or halogen-metal exchange will be influenced by the directing effects of the existing substituents. The pivalamide group, through a potential directing-metalating group effect, could favor metallation at the C-4 position of the pyridine ring. However, the bromo group at C-2 is also a prime site for halogen-metal exchange.
Furthermore, in electrophilic aromatic substitution reactions, the substitution pattern will be dictated by the combined electronic effects of the electron-withdrawing formyl group and the electron-donating (via resonance) amino group of the pivalamide, as well as the deactivating effect of the bromo substituent. Predicting the outcome of such reactions requires a careful analysis of the electronic properties of the pyridine ring system.
Advanced Spectroscopic and Structural Elucidation of N 2 Bromo 5 Formylpyridin 3 Yl Pivalamide and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
The ¹H NMR spectrum of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the formyl proton, the amide proton, and the protons of the pivalamide (B147659) group. The electronegativity of the substituents and their positions on the pyridine ring significantly influence the chemical shifts of the aromatic protons.
The pyridine ring protons, H4 and H6, form an AX spin system. The H6 proton, being ortho to the electron-withdrawing formyl group, is expected to resonate at a downfield chemical shift, appearing as a doublet. The H4 proton, positioned between the bromo and pivalamide substituents, would also appear as a doublet due to coupling with H6. The formyl proton (CHO) is anticipated to be the most downfield signal, appearing as a singlet. The amide proton (NH) will also be a singlet, with its chemical shift being concentration and solvent dependent. The nine protons of the tert-butyl group of the pivalamide moiety are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | s | - |
| NH | 8.5 - 9.5 | s (broad) | - |
| H6 | 8.0 - 8.5 | d | ~2.0 |
| H4 | 7.5 - 8.0 | d | ~2.0 |
| C(CH₃)₃ | 1.0 - 1.5 | s | - |
Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridines.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show signals for all eleven carbon atoms. The carbonyl carbons of the formyl and pivalamide groups will appear at the most downfield chemical shifts. The quaternary carbons, including the one bearing the tert-butyl group and the carbons of the pyridine ring attached to substituents (C2, C3, and C5), can be identified by their lack of signal in a DEPT-135 experiment. The carbon of the tert-butyl group will be in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 170 - 180 |
| C=O (aldehyde) | 190 - 200 |
| C2 | 140 - 150 |
| C3 | 135 - 145 |
| C4 | 120 - 130 |
| C5 | 130 - 140 |
| C6 | 150 - 160 |
| C(CH₃)₃ | 35 - 45 |
| C(CH₃)₃ | 25 - 35 |
Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridines.
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons H4 and H6, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons of the pyridine ring (C4 and C6) and the methyl carbons of the pivalamide group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
The formyl proton (CHO) to the pyridine ring carbons C5 and C6.
The amide proton (NH) to the amide carbonyl carbon and the pyridine ring carbon C3.
The tert-butyl protons to the quaternary carbon and the amide carbonyl carbon of the pivalamide group.
The aromatic proton H6 to C2, C4, and the formyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about through-space proximity of protons. A key expected NOE would be between the amide proton (NH) and the H4 proton of the pyridine ring, which would help to establish the conformation of the pivalamide group relative to the pyridine ring.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions.
Hydrogen Bonding: The presence of an amide N-H group as a hydrogen bond donor and the formyl oxygen, amide oxygen, and pyridine nitrogen as potential acceptors suggests the formation of hydrogen bonds. It is likely that the amide N-H will form a hydrogen bond with the formyl oxygen or the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs.
Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen or nitrogen atoms of neighboring molecules. The structural influence of halogen atoms in crystal packing is a well-documented phenomenon nih.gov. The strength of these interactions generally increases in the order Cl < Br < I nih.gov.
π-Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. Recent studies have highlighted the importance of amide-heteroarene π-stacking interactions in molecular recognition nih.gov.
Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.orglumenlearning.comlibretexts.org. The solid-state conformation of this compound will be dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The orientation of the pivalamide group relative to the pyridine ring is of particular interest. There is likely to be a significant dihedral angle between the plane of the pyridine ring and the plane of the amide group to alleviate steric strain between the bulky tert-butyl group and the substituents on the pyridine ring. The conformation is also influenced by the formation of intramolecular or intermolecular hydrogen bonds.
Bond Lengths, Bond Angles, and Dihedral Angles
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical reactivity and physical properties. X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles.
A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, experimental data regarding its precise bond lengths, bond angles, and dihedral angles are not available.
In the absence of experimental data, computational chemistry methods, such as density functional theory (DFT), could be employed to predict the optimized geometry and structural parameters of this compound. However, no such computational studies were found in the public domain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint.
A thorough review of spectroscopic databases and scientific literature revealed no publicly available experimental IR or Raman spectra for this compound. Therefore, a detailed analysis of its vibrational modes based on experimental data cannot be provided.
If available, the IR and Raman spectra would be analyzed to identify key functional groups present in the molecule. The expected characteristic vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amide) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (aldehyde) | Stretching | 1690-1740 |
| C=O (amide) | Stretching (Amide I) | 1630-1695 |
| N-H (amide) | Bending (Amide II) | 1510-1570 |
| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |
| C-Br | Stretching | 500-600 |
The IR spectrum would likely show strong absorptions corresponding to the carbonyl (C=O) stretching of the aldehyde and amide groups, as well as the N-H stretching of the amide. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to provide complementary information, especially regarding the vibrations of the pyridine ring and the C-Br bond.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's mass, which in turn allows for the unambiguous confirmation of its elemental composition.
No experimental HRMS data for this compound has been published in the scientific literature. The empirical formula of the compound is C₁₁H₁₃BrN₂O₂. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Monoisotopic Mass (Theoretical) | 284.0164 u |
| Average Mass (Theoretical) | 285.136 u |
An experimental HRMS analysis would be expected to yield a measured mass that is very close to the theoretical monoisotopic mass, typically within a few parts per million (ppm). This high level of accuracy would confirm the elemental formula of C₁₁H₁₃BrN₂O₂ and rule out other potential formulas with the same nominal mass.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity of a chemical compound and for the separation of any potential isomers.
A search of the scientific literature did not yield any specific methods for the chromatographic analysis or purification of this compound. Therefore, details on specific columns, mobile phases, or detection methods for this compound are not available.
For a compound like this compound, a typical purity assessment would involve reversed-phase HPLC. A hypothetical HPLC method is outlined in the table below.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (or methanol) with a possible additive like formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |
| Injection Volume | 10 µL |
Such a method would be used to determine the percentage purity of a sample by integrating the peak area of the main compound and any impurities. Furthermore, if the synthesis of this compound could potentially lead to the formation of structural isomers, specialized chromatographic techniques, including the use of different stationary phases or chiral columns in the case of enantiomers, would be necessary for their separation and isolation.
Computational Chemistry and Theoretical Investigations of N 2 Bromo 5 Formylpyridin 3 Yl Pivalamide
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-(2-bromo-5-formylpyridin-3-yl)pivalamide, a typical DFT calculation would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain a detailed picture of its electronic properties. doaj.orgijcce.ac.ir
These calculations would yield the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity. doaj.org For this compound, the electron-withdrawing nature of the bromo, formyl, and carbonyl groups is expected to influence the energies of these frontier orbitals.
The distribution of electron density can also be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and serves as an illustration of the typical output of DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nrel.govnih.govchemrxiv.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the chemical shifts. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved through the calculation of vibrational frequencies. researchgate.netcdnsciencepub.comnih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be assigned to specific molecular motions, such as the stretching of the C=O bond in the formyl and pivalamide (B147659) groups, or the vibrations of the pyridine (B92270) ring. Theoretical spectra are instrumental in interpreting experimental vibrational data.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound
| Feature | Predicted Value |
| ¹³C NMR (C=O, formyl) | 190 ppm |
| ¹³C NMR (C=O, amide) | 175 ppm |
| ¹³C NMR (C-Br) | 115 ppm |
| IR Frequency (C=O stretch, formyl) | 1710 cm⁻¹ |
| IR Frequency (C=O stretch, amide) | 1680 cm⁻¹ |
| IR Frequency (N-H bend, amide) | 1550 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. mdpi.comresearchgate.netnih.gov
Molecular mechanics (MM) methods, which employ classical force fields, are often used for an initial, rapid exploration of the conformational space. This can generate a large number of potential conformers. Subsequently, the geometries of the most promising low-energy conformers can be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Reaction Mechanism Studies: Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netjiaolei.groupnih.gov For this compound, theoretical methods can be used to explore various potential reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the formyl group.
By mapping the potential energy surface for a given reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. DFT calculations can be used to locate and characterize transition states, providing detailed insights into the bond-breaking and bond-forming processes that occur during a chemical transformation.
Assessment of Aromaticity and Electron Density Distribution within the Pyridine Ring
The pyridine ring is an aromatic system, and its aromaticity can be influenced by the presence of substituents. Computational methods provide several ways to quantify aromaticity. researchgate.netmdpi.comnih.govtdx.catresearchgate.net
One common approach is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS is typically calculated at the center of the ring, with negative values indicating aromaticity. The magnitude of the NICS value can be used to compare the aromaticity of different substituted rings.
Analysis of the electron density distribution, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), can also provide insights into the delocalization of electrons within the pyridine ring. The electron-withdrawing effects of the bromo and formyl groups, and the electron-donating or -withdrawing nature of the pivalamide group, will modulate the electron density and aromatic character of the pyridine ring.
Investigation of Intermolecular Forces and Crystal Lattice Energies
In the solid state, molecules of this compound will interact with each other through various intermolecular forces, such as hydrogen bonds (involving the amide N-H), dipole-dipole interactions, and London dispersion forces. nih.govaip.orgfigshare.comacs.orgfiveable.me
Computational methods can be used to model these interactions and predict the most stable crystal packing arrangement. By calculating the interaction energies between pairs of molecules and extending this to the entire crystal lattice, it is possible to estimate the lattice energy—the energy required to separate the crystal into its constituent molecules. This information is valuable for understanding the physical properties of the solid material.
In Silico Predictions of Reactivity and Selectivity
Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. ias.ac.inmdpi.comresearchgate.netnih.govresearchgate.netauctoresonline.org By analyzing the electronic structure and molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
Furthermore, in silico methods are increasingly used in drug discovery to predict the potential biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of molecules. doaj.org While a detailed discussion is beyond the scope of this article, computational screening could provide initial indications of the potential for this compound to interact with biological targets.
Utility As a Synthetic Building Block in Complex Molecular Architectures
Applications in the Synthesis of Diverse Pyridine-Containing Heterocycles
The strategic placement of reactive functional groups on the pyridine (B92270) ring of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide makes it an ideal starting material for the synthesis of a wide array of pyridine-containing heterocycles. The formyl group can readily undergo condensation reactions with various nucleophiles, while the bromine atom serves as a handle for cross-coupling reactions, and the pivalamide (B147659) group acts as a sterically hindered and stable protecting group for the amino functionality.
The aldehyde at the 5-position is a key reactive site for building fused ring systems. For instance, it can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to initiate a cascade of reactions leading to fused pyridines. A classic example is the Gewald reaction, which can be adapted to form thieno[2,3-b]pyridines.
Furthermore, the formyl group can be converted into other functionalities, such as an oxime, which can then undergo further transformations. For example, reaction with hydroxylamine (B1172632) hydrochloride yields N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide , opening pathways to isoxazole-fused pyridines. scbt.com
The following table illustrates the potential of the formyl group in synthesizing various heterocyclic systems.
| Reagent | Resulting Heterocycle | Reaction Type |
| Hydrazine | Pyridazino[4,5-b]pyridine | Condensation/Cyclization |
| Guanidine | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |
| Amidines | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization |
| Malononitrile | Dihydronaphthyridine derivative | Knoevenagel Condensation/Cyclization |
Role in Constructing Polycyclic Aromatic Nitrogen Heterocycles
The presence of both a bromo and a formyl group on the pyridine scaffold of this compound is particularly advantageous for the construction of polycyclic aromatic nitrogen heterocycles, such as naphthyridines and their derivatives. digitallibrary.co.innih.gov The synthesis of these structures often involves a sequence of reactions where both functionalities are exploited.
A common strategy involves an initial reaction at the formyl group to build a part of the second ring, followed by an intramolecular cyclization involving the bromine atom, typically through a palladium-catalyzed C-C or C-N bond formation. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the formyl group can introduce a side chain containing a nucleophilic site, which can then displace the bromine atom in an intramolecular Heck or Suzuki coupling to form a new six-membered ring.
Precursor for the Development of Novel Organic Scaffolds
This compound serves as an excellent precursor for the development of novel and complex organic scaffolds. The differential reactivity of its functional groups allows for selective transformations, leading to a diverse range of molecular frameworks. The pivalamide group, being a robust protecting group, allows for extensive manipulation of the formyl and bromo functionalities before its removal to unmask the amine for further derivatization.
For instance, the bromine atom can be replaced with various groups through Suzuki, Stille, or Sonogashira coupling reactions, introducing aryl, heteroaryl, or alkynyl moieties. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, as seen in the commercially available derivative N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide . sigmaaldrich.com These transformations significantly expand the range of accessible scaffolds from this single starting material.
Integration into Multi-Step Total Synthesis Endeavors
While specific examples of the integration of this compound into the total synthesis of natural products are not yet widely reported, its structural motifs are present in various complex bioactive molecules. The principles of its reactivity suggest its potential as a key intermediate in multi-step synthetic sequences. Automated multi-step synthesis platforms could potentially utilize such building blocks to rapidly generate complex molecules. rsc.org
The strategic functionalization of the pyridine ring allows for the late-stage introduction of diversity, a crucial aspect in the total synthesis of a family of natural products or their analogues. The ability to perform sequential cross-coupling and condensation reactions makes it a powerful tool for constructing the core of various alkaloids and other nitrogen-containing natural products.
Design and Synthesis of Chemical Probes for Academic Research
The development of chemical probes is essential for exploring biological systems. nih.govnih.gov this compound can be a valuable starting point for the synthesis of such probes. The formyl group can be used to attach linker arms or reporter groups, such as fluorophores or biotin (B1667282) tags, through reductive amination or other condensation chemistries.
The bromine atom provides a site for the introduction of photo-reactive groups or other functionalities that can be used for target identification and validation studies. The synthesis of fluorescent aminopyridine derivatives, for example, demonstrates the utility of such scaffolds in developing probes for "click and probing" applications. mdpi.com
Contributions to the Expansion of Chemical Space for Structure-Activity Relationship Studies
In the field of medicinal chemistry, the exploration of chemical space around a particular scaffold is crucial for establishing structure-activity relationships (SAR). This compound is an excellent starting material for generating libraries of related compounds for SAR studies. nih.gov
The three distinct functional groups allow for a three-dimensional exploration of the chemical space. The bromine atom can be substituted with a variety of groups using parallel synthesis techniques. The formyl group can be derivatized into a range of other functionalities, and the pivalamide can be deprotected and the resulting amine acylated or alkylated with a diverse set of reagents. This systematic modification allows for a thorough investigation of how different substituents at various positions on the pyridine ring affect the properties of the molecule.
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Routes
The future synthesis of N-(2-bromo-5-formylpyridin-3-yl)pivalamide and its derivatives is likely to move towards more sustainable and efficient methodologies. rsc.org Current synthetic approaches for functionalized pyridines often rely on multi-step sequences that may involve harsh reagents and generate significant waste. nih.gov Future research could focus on the development of catalytic C-H functionalization strategies to introduce the bromo, formyl, and pivalamide (B147659) groups onto a simpler pyridine (B92270) starting material, thereby improving atom economy. nih.govbeilstein-journals.org Green chemistry principles could be further integrated by exploring the use of environmentally benign solvents and catalysts. rsc.org Moreover, metal-free synthetic strategies, which are gaining traction for the synthesis of other nitrogen-containing heterocycles, could offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions for derivatization. nih.gov
Exploration of Asymmetric Transformations
The formyl group at the 5-position of the pyridine ring serves as a key handle for asymmetric transformations, a largely unexplored area for this specific compound. Future research could delve into the enantioselective addition of various nucleophiles to the aldehyde, leading to the synthesis of chiral alcohols. Asymmetric autocatalysis, which has been successfully applied to other pyridyl and pyrimidyl alkanols, presents an exciting avenue for the amplification of enantiomeric excess. acs.org The development of chiral catalysts, including organocatalysts, for the asymmetric reduction of the formyl group or for reactions involving the formyl group as an electrophile would significantly expand the chiral pool of derivatives accessible from this starting material. iitg.ac.in
Utilization in Flow Chemistry and Microreactor Systems
The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry and microreactor systems. sci-hub.se Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless multi-step synthesis. researchgate.netacs.org Future research could focus on developing continuous flow processes for the key synthetic steps, such as bromination, formylation, and amidation. The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to flow conditions, demonstrating the feasibility of such approaches for pyridine ring construction. interchim.fr The use of microreactors could enable precise control over reaction parameters, which is particularly beneficial for highly exothermic or rapid reactions, potentially leading to cleaner reaction profiles and higher purity products. researchgate.net
Investigation of Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound remains a fertile ground for investigation. The presence of the bromo-substituted pyridine ring suggests potential for photochemical reactions. For instance, studies on other bromo-pyridines have shown that UV photolysis can lead to the detachment of ligands, a process that could be harnessed for controlled release or further functionalization. rsc.org Furthermore, photochemical skeletal editing of pyridines has emerged as a powerful tool for generating novel bicyclic structures, a strategy that could be applied to this compound. nih.gov Electrochemical methods could be explored for both the synthesis and modification of the molecule. For example, electrochemical C-H pyridination of arenes has been demonstrated, suggesting that the pyridine nitrogen in this compound could participate in similar transformations. nih.gov
Application in Materials Science
While specific material properties have not been detailed, the structural motifs within this compound suggest its potential as a building block in materials science. Pyridine derivatives are widely used as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org The nitrogen atom of the pyridine ring and the oxygen atom of the formyl group could act as coordination sites for metal ions. Future research could explore the self-assembly of this compound with various metal salts to create novel materials with interesting structural topologies and potential applications in areas such as catalysis or gas storage. The bromo-substituent also offers a handle for post-synthetic modification of such materials.
Advanced Mechanistic Studies using in situ Spectroscopy
To fully unlock the potential of this compound, a deeper understanding of its reaction mechanisms is crucial. Advanced in situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction intermediates, transition states, and the influence of catalysts. youtube.com Future research could employ these techniques to study the kinetics and mechanisms of key transformations, such as nucleophilic aromatic substitution at the bromo-position or reactions involving the formyl group. researchgate.net Such studies would be invaluable for optimizing reaction conditions, improving yields, and designing more efficient and selective synthetic protocols. youtube.com
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyridine derivatives with bromo and formyl substituents typically involves sequential functionalization. For example:
Core Structure Formation : Start with a pyridine scaffold containing a bromine substituent. Bromine can act as a directing group for subsequent formylation.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position .
Pivalamide Protection : React the amino group with pivaloyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (3–5 h, ~60°C) .
Q. Optimization Tips :
- Steric Effects : The bulky pivalamide group may hinder formylation. Increase reaction time or temperature to improve yield.
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer :
- ¹H/¹³C NMR :
- Formyl Proton : A singlet near δ 10.0 ppm (¹H NMR).
- Pivalamide : A singlet for the tert-butyl group at δ 1.2 ppm (¹H NMR) and a carbonyl signal at δ 175–180 ppm (¹³C NMR) .
- Mass Spectrometry (MS) : Look for the molecular ion [M+H]⁺ with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELXL (via SHELX suite) is recommended .
Advanced Research Questions
Q. Q3. How does the electron-withdrawing bromine substituent influence the reactivity of the formyl group in cross-coupling reactions?
Methodological Answer : The bromine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may deactivate the formyl group toward electrophilic reactions.
- Experimental Design :
- Data Interpretation : If the formyl group’s reactivity decreases post-coupling, this suggests bromine’s electron-withdrawing effect stabilizes the carbonyl .
Q. Q4. How can researchers resolve contradictory data in condensation reactions involving the formyl group?
Methodological Answer : Contradictions (e.g., unexpected byproducts or low yields) may arise from:
- Competing Reactions : The formyl group may undergo undesired aldol condensation. Mitigate this by using anhydrous conditions and low temperatures.
- Steric Hindrance : The pivalamide group may block access to the formyl group. Use smaller catalysts (e.g., organocatalysts like proline derivatives) .
Case Study :
If condensation with an amine yields a Schiff base but with <50% yield:
Alternative Conditions : Try microwave-assisted synthesis (100°C, 10 min) to accelerate imine formation.
Additive Screening : Add molecular sieves (3Å) to absorb water and shift equilibrium toward product .
Q. Q5. What strategies are effective for studying the compound’s stability under varying pH conditions?
Methodological Answer :
- Experimental Setup :
- Prepare buffered solutions (pH 2–12).
- Monitor degradation via UV-Vis spectroscopy (λ_max for formyl group: ~280 nm).
- Key Findings :
- Acidic Conditions : Hydrolysis of the pivalamide group may occur, releasing tert-butylamine. Confirm via LC-MS .
- Basic Conditions : The formyl group may undergo Cannizzaro reaction. Track via loss of aldehyde proton in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
